Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole is a boronic ester derivative featuring a benzoxazole core, widely utilized in Suzuki-Miyaura cross-coupling reactions. The tetramethyl dioxaborolane group enhances stability and solubility in organic solvents, facilitating handling and storage. This compound serves as a versatile intermediate in pharmaceutical and materials science research, enabling the synthesis of complex heterocyclic frameworks. Its high purity and consistent reactivity make it suitable for precision applications in catalysis and functional material development. The benzoxazole moiety further contributes to its utility in constructing fluorescent or biologically active molecules. Proper storage under inert conditions is recommended to maintain its integrity.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole structure
936902-12-4 structure
Product Name:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
CAS No:936902-12-4
MF:C13H16BNO3
MW:245.082043647766
MDL:MFCD13181968
CID:839816
PubChem ID:53216817
Update Time:2025-11-02

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
    • BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER
    • BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER
    • CHLWHHUKKHNQTH-UHFFFAOYSA-N
    • ZXBA000730
    • BCP18917
    • FCH2810322
    • CM10528
    • OR61115
    • AS06375
    • AB66696
    • Benzoxazole-5-boronic acid pinacol ester
    • BC000673
    • SY059476
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)
    • 1,3-Benzoxazole-5-boronic acid pinacol ester
    • MDL: MFCD13181968
    • Inchi: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3
    • InChI Key: CHLWHHUKKHNQTH-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1

Computed Properties

  • Exact Mass: 245.12200
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 318
  • Topological Polar Surface Area: 44.5

Experimental Properties

  • Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 88-93 °C
  • PSA: 44.49000
  • LogP: 2.12700

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302 + H312 + H332
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
211880-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 95%
1g
£111.00 2022-03-01
Fluorochem
211880-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 95%
5g
£333.00 2022-03-01
Fluorochem
211880-10g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 95%
10g
£582.00 2022-03-01
Fluorochem
211880-25g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 95%
25g
£1154.00 2022-03-01
Chemenu
CM134707-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
1g
$118 2021-08-05
Chemenu
CM134707-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
5g
$353 2021-08-05
Chemenu
CM134707-10g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
10g
$617 2021-08-05
Chemenu
CM134707-25g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
936902-12-4 97+%
25g
$1225 2021-08-05
TRC
B694118-25mg
Benzooxazole-5-boronic acid pinacol ester
936902-12-4
25mg
$ 64.00 2023-04-18
TRC
B694118-50mg
Benzooxazole-5-boronic acid pinacol ester
936902-12-4
50mg
$ 75.00 2023-04-18

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 85 °C
Reference
Preparation of condensed derivatives of imidazole useful as pharmaceuticals
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  15 h, 100 °C
Reference
Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, 100 °C
Reference
Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Potassium iodide ,  N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C
1.2 Reagents: Methanol ;  1 h, 20 °C
1.3 Solvents: Diethyl ether ;  4 h, 20 °C
Reference
Method for preparing aminoarylborane compounds or derivatives thereof
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate ,  Potassium iodide ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ;  1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Reference
Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent
Guerrand, Helene D. S.; Marciasini, Ludovic D.; Jousseaume, Melissa; Vaultier, Michel; Pucheault, Mathieu, Chemistry - A European Journal, 2014, 20(19), 5573-5579

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
Reference
Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 100 °C; cooled
1.2 Reagents: Water
Reference
Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
Reference
Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  4 h, 100 °C
Reference
Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 100 °C
Reference
Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 100 °C
Reference
Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers
Sun, Qi-Zheng; Lin, Gui-Feng; Li, Lin-Li; Jin, Xi-Ting; Huang, Lu-Yi; et al, Journal of Medicinal Chemistry, 2017, 60(14), 6337-6352

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, reflux
Reference
OLEDs from organic compounds with triazine and heterocycle moieties in layer between electrodes
, Germany, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  20 h, 100 °C
Reference
Organometallic compound and organic light-emitting device including the same
, European Patent Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  18 h, 80 °C
Reference
Preparation of aminopyrazine compounds as adenosine receptor antagonists for treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  18 h, 80 °C
Reference
Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ;  22 h, 80 °C
Reference
Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis Therapy
Siebenbuerger, Lorenz; Hernandez-Olmos, Victor; Abdelsamie, Ahmed S.; Frotscher, Martin ; van Koppen, Chris J. ; et al, Journal of Medicinal Chemistry, 2018, 61(23), 10724-10738

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  22 h, 80 °C
Reference
Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, rt → reflux
Reference
Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation
, China, , ,

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Order Number:A859680
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:19
Price ($):278.0
Email:sales@amadischem.com

Additional information on 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole: A Versatile Boron-Containing Heterocyclic Compound

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole (CAS No. 936902-12-4) is a highly valuable boron-containing heterocyclic compound that has gained significant attention in modern organic synthesis and materials science. This compound, often referred to as a benzoxazole boronic ester, combines the unique properties of both the benzoxazole moiety and the pinacol boronic ester group, making it a versatile building block for various applications.

The molecular structure of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole features a benzoxazole core with a boronic ester substituent at the 5-position. This arrangement provides excellent stability while maintaining reactivity for cross-coupling reactions, which is why it's frequently searched as "Suzuki coupling reagent benzoxazole" or "boronic ester heterocycle" in scientific literature.

In pharmaceutical research, this compound serves as a key intermediate for developing novel drug candidates. Recent studies highlight its potential in creating kinase inhibitors and antimicrobial agents, addressing current healthcare challenges like antibiotic resistance. The benzoxazole-boronate structure allows for precise molecular modifications, enabling researchers to fine-tune biological activity - a feature frequently queried as "benzoxazole boronic acid derivatives in drug discovery".

Materials science applications of CAS 936902-12-4 are equally impressive. The compound contributes to advanced organic electronic materials, particularly in the development of OLED emitters and organic semiconductors. Its ability to participate in efficient cross-coupling reactions makes it valuable for constructing complex π-conjugated systems, answering common search queries about "boron-containing materials for optoelectronics".

The synthetic utility of 5-(pinacolboronyl)benzoxazole (an alternative name) stems from the stability of its dioxaborolane group and the electronic properties imparted by the benzoxazole ring. This combination addresses frequent researcher questions about "air-stable boronic esters for coupling reactions" and "electron-deficient heterocyclic boron compounds". The pinacol protection ensures excellent shelf life while remaining reactive under appropriate conditions.

Recent advancements in C-H borylation methodologies have increased interest in compounds like 936902-12-4, as they represent more sustainable alternatives to traditional synthetic routes. Environmental considerations in chemical synthesis have made "green chemistry approaches to boronic ester synthesis" a trending topic, where this compound plays a significant role.

Analytical characterization of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole typically involves NMR spectroscopy (particularly 11B and 13C NMR), mass spectrometry, and X-ray crystallography. These techniques confirm the structure and purity, which are critical for its applications - a point often emphasized in searches for "characterization of benzoxazole boronic esters".

In the context of current research trends, this compound aligns with growing interests in "boron chemistry in medicinal applications" and "heterocyclic boronic acids in materials science". Its stability under physiological conditions makes it particularly valuable for proteolysis-targeting chimeras (PROTACs) development, a hot topic in drug discovery circles.

The commercial availability of CAS 936902-12-4 has expanded in recent years, reflecting its growing importance. Suppliers typically offer it as a crystalline solid with high purity (>95%), stored under inert conditions to maintain stability. Proper handling includes protection from moisture and strong acids/bases, though it's generally more stable than corresponding boronic acids - information frequently sought under "handling and storage of benzoxazole boronic esters".

Future research directions for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole may explore its potential in bioorthogonal chemistry and covalent inhibitor design, areas gaining traction in chemical biology. The compound's unique structure positions it well for these emerging applications, answering future-looking queries about "next-generation boronic acid tools for chemical biology".

From a regulatory perspective, 936902-12-4 is not classified as hazardous under current major chemical inventories, though standard laboratory precautions apply. This regulatory status makes it attractive for industrial applications, addressing common concerns about "safe boronic ester compounds for scale-up" in process chemistry.

The price and availability of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole vary by supplier and quantity, with bulk purchases offering significant cost reductions. Market trends show increasing demand, particularly from the pharmaceutical and electronics sectors, making "benzoxazole boronate market analysis" a relevant search term for industry professionals.

In summary, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole (CAS No. 936902-12-4) represents a sophisticated fusion of heterocyclic and boron chemistries with broad applications across multiple scientific disciplines. Its balanced reactivity profile, stability, and structural features ensure its continued importance in cutting-edge research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
A859680
Purity:99%
Quantity:5g
Price ($):278.0
Email